3-Aminopentanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPPLRDSFQDFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043904 | |
| Record name | 3-Aminopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75405-06-0 | |
| Record name | 3-Aminopentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75405-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopentanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075405060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanenitrile, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Aminopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOPENTANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240Y1KRT4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of a Bifunctional Building Block
An In-depth Technical Guide to 3-Aminopentanenitrile: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein is synthesized from established chemical literature and safety documentation to ensure accuracy and reliability.
This compound (CAS No: 75405-06-0) is a bifunctional organic molecule containing both a primary amine and a nitrile group.[1] This unique structural arrangement makes it a valuable and reactive building block in organic synthesis. Its importance lies in its ability to serve as a precursor for a variety of more complex molecules, including diamines, amino acids, and heterocyclic compounds.[2] For instance, it is a key intermediate in the production of 1,3-diaminopentane, which finds application as an epoxy curing agent and a monomer in polyamide synthesis.[2] Furthermore, its structure is relevant to the synthesis of pharmaceutical intermediates, where the nitrile and amine functionalities offer strategic handles for molecular elaboration.[2][3]
Molecular Structure and Stereochemistry
The fundamental identity of a molecule is dictated by its structure. This compound possesses a five-carbon backbone with a nitrile group at one end and an amino group attached to the third carbon.
Chemical Identity
Structural Representation
Caption: 2D Structure of this compound
Stereochemistry
The carbon atom at the C-3 position is bonded to four different groups (an ethyl group, a cyanoethyl group, an amino group, and a hydrogen atom), making it a chiral center. Therefore, this compound can exist as a pair of enantiomers, (R)-3-aminopentanenitrile and (S)-3-aminopentanenitrile. Commercially, it is most commonly available as a racemic mixture, denoted as (RS)- or (±)-3-aminopentanenitrile.[4]
Physicochemical Properties
Understanding the physical properties of a compound is paramount for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 75405-06-0 | [1][4][5] |
| Appearance | Colorless to yellow liquid (predicted) | [6] |
| Boiling Point | 90 °C | [5] |
| Density | 0.904 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 7.24 ± 0.10 (Predicted) | [5] |
| Water Solubility | Soluble (based on similar small amines/nitriles) | [6] |
Synthesis Protocol: A Field-Proven Method
A common and industrially relevant synthesis of this compound involves the conjugate addition of ammonia to an α,β-unsaturated nitrile, such as 2-pentenenitrile.[2] This reaction, a variation of the Michael addition, is effective due to the activation of the double bond by the electron-withdrawing nitrile group, which makes the β-carbon susceptible to nucleophilic attack.
Experimental Protocol: Synthesis from 2-Pentenenitrile
This protocol is based on the process described in U.S. Patent 7,973,174 B2.[2]
Objective: To synthesize this compound via the reaction of 2-pentenenitrile with ammonia.
Reagents and Equipment:
-
2-Pentenenitrile (cis/trans mixture)
-
Ammonia (anhydrous, aqueous, or ammonium hydroxide)
-
Water
-
High-pressure reactor equipped with stirring and temperature control
-
Distillation apparatus for purification
Step-by-Step Methodology:
-
Reactor Charging: Charge the high-pressure reactor with crude 2-pentenenitrile.
-
Addition of Ammonia and Water: Introduce an ammonia-containing fluid (e.g., aqueous ammonia) and water into the reactor. A molar excess of ammonia relative to the 2-pentenenitrile content (e.g., 10-20% molar excess) is used to drive the reaction to completion and minimize side reactions.[2] The concentration of water is maintained in the range of 15-60 wt% of the total reaction mixture.[2]
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 60°C and 150°C. The reaction is typically run under the pressure generated by the volatile reactants at the reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them via Gas Chromatography (GC) to observe the disappearance of the 2-pentenenitrile peak and the appearance of the this compound product peak.
-
Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and vent any excess ammonia. The resulting mixture is then transferred to a distillation apparatus. Purification is achieved by fractional distillation under reduced pressure to isolate the this compound product.
Causality and Self-Validation: The use of excess ammonia is a key experimental choice that leverages Le Châtelier's principle to favor product formation. The presence of water acts as a solvent and can facilitate proton transfer steps in the mechanism. The protocol's success is validated by the high conversion of the starting material and the isolation of a pure product, confirmed through spectroscopic analysis as detailed in Section 6.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The dual functionality of this compound makes it a versatile precursor for molecules of higher value, particularly in the pharmaceutical and materials science sectors.
-
Precursor to Diamines: Hydrogenation of the nitrile group yields 1,3-diaminopentane, a monomer used in the synthesis of polyamides and polyimides and as a curing agent for epoxy resins.[2]
-
Pharmaceutical Intermediates: The nitrile group is a common pharmacophore found in over 30 approved drugs.[3] It is metabolically robust and can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3] The amine group provides a convenient point for derivatization, allowing this compound to serve as a scaffold for building more complex drug candidates.
-
Amino Acid and Amide Synthesis: Hydrolysis of the nitrile group can produce the corresponding carboxylic acid (3-aminopentanoic acid) or amide (3-aminopentanamide), which are non-canonical amino acid derivatives that can be incorporated into peptides or used as chiral building blocks.[2][7]
Role as a Chemical Intermediate
Caption: Applications of this compound as a precursor.
Spectroscopic Characterization
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.[8] Below is a predictive analysis based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
-CH₂-CN: A multiplet around 2.4-2.6 ppm, deshielded by the adjacent electron-withdrawing nitrile group.
-
-CH(NH₂)-: A multiplet around 2.8-3.2 ppm, deshielded by the adjacent amine and alkyl groups.
-
-CH₂-CH₃: A multiplet (quartet of triplets) around 1.4-1.6 ppm.
-
-NH₂: A broad singlet that can appear over a wide range (e.g., 1.5-3.0 ppm). Its integration would correspond to two protons, and it would disappear upon D₂O exchange.[9]
-
-CH₃: A triplet around 0.9-1.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms.
-
-C≡N: A characteristic signal in the range of 115-125 ppm.
-
-CH(NH₂)-: A signal around 45-55 ppm.
-
-CH₂-CN: A signal around 25-35 ppm.
-
-CH₂-CH₃: A signal around 20-30 ppm.
-
-CH₃: A signal in the upfield region, around 10-15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[10]
-
N-H Stretch: As a primary amine, it should exhibit two sharp-to-medium bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.[9]
-
C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption characteristic of a nitrile will be present around 2240-2260 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at an m/z value of 98, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would include the loss of an ethyl group ([M-29]⁺) and cleavage adjacent to the amine or nitrile groups.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.[1]
GHS Hazard Classification: [1]
-
Physical Hazards: H227: Combustible liquid.
-
Health Hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Handling and Personal Protective Equipment (PPE): [11][12]
-
Work should be conducted in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[11]
-
Use non-sparking tools and take precautionary measures against static discharge.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[13][14]
Conclusion
This compound stands out as a molecule of significant synthetic utility. Its structural features—a chiral center, a primary amine, and a nitrile group—provide a rich platform for chemical modification. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in research, drug discovery, and materials science.
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An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Aminopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Aminopentanenitrile is a bifunctional molecule of significant interest in the chemical and pharmaceutical industries. Its value lies in the presence of two key functional groups: a primary amino group and a nitrile moiety. The strategic location of the amino group at the C-3 position offers a unique scaffold for the synthesis of a diverse array of more complex molecules, including pharmaceutical intermediates and monomers for specialty polymers.[1][2] This guide provides an in-depth exploration of the reactivity of the primary amino group in this compound, offering a blend of theoretical principles and practical, field-proven insights for its synthetic manipulation. We will delve into the electronic landscape of the molecule, key reactions of the amino group, and detailed experimental protocols, all designed to empower researchers in their synthetic endeavors.
Molecular Architecture and Electronic Considerations
This compound possesses a simple yet intriguing structure. The molecule features a five-carbon backbone with a primary amine at the C-3 position and a nitrile group at the C-1 position.
Chemical Structure of this compound
Caption: Structure of this compound.
A critical aspect influencing the reactivity of the amino group is the electronic nature of the nitrile functionality. The nitrile group is known to be electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon and nitrogen atoms. This inductive effect, however, diminishes with distance. In this compound, the nitrile group is in a gamma (γ) position relative to the amino group. At this distance, the electron-withdrawing effect on the basicity and nucleophilicity of the amino group is expected to be modest, rendering the amine still sufficiently reactive for a wide range of transformations. Quantum chemical studies on related aminonitriles can provide insights into the electron distribution and orbital energies that govern this reactivity.[3]
Key Synthetic Transformations of the Amino Group
The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is the cornerstone of its utility as a synthetic intermediate. The two most common and synthetically valuable transformations are N-acylation and N-alkylation.
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental reaction for the introduction of an acyl group onto the nitrogen atom, forming a stable amide bond. This transformation is crucial for building more complex molecular architectures, including those found in many pharmaceutical agents.[4]
General Reaction Scheme for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Causality Behind Experimental Choices:
-
Acylating Agent: The choice of acylating agent is dictated by the desired reactivity and the sensitivity of the starting material.
-
Acyl Chlorides (R-COCl): Highly reactive and often used for efficient acylation. A base is required to neutralize the HCl byproduct.
-
Acid Anhydrides ((RCO)₂O): Less reactive than acyl chlorides, offering better control and milder reaction conditions. A base is also typically used.
-
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to dissolve the reactants and facilitate the reaction without participating in it.
Self-Validating Protocol: N-Acetylation of this compound
This protocol provides a robust method for the N-acetylation of this compound, a common transformation in organic synthesis.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-acetyl-3-aminopentanenitrile.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to room temp. | Controls the initial exothermic reaction and allows for a smooth conversion. |
| Equivalents | Amine (1.0), Base (1.2), Acyl Chloride (1.1) | A slight excess of base and acylating agent ensures complete consumption of the starting amine. |
| Monitoring | TLC/LC-MS | Provides a reliable method to determine the reaction endpoint, preventing over-reaction or incomplete conversion. |
N-Alkylation: Formation of Secondary and Tertiary Amines
N-alkylation introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary and, subsequently, tertiary amines. This reaction is fundamental in modifying the properties of the parent amine, such as its basicity, lipophilicity, and biological activity.
Challenges in N-Alkylation:
A significant challenge in the N-alkylation of primary amines is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a mixture of mono- and di-alkylated products. Careful control of stoichiometry and reaction conditions is paramount to achieve selective mono-alkylation.
General Reaction Scheme for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Self-Validating Protocol: Reductive Amination for Controlled Mono-Alkylation
Reductive amination is a highly effective method for the controlled mono-alkylation of primary amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding amine.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be facilitated by the addition of a drying agent like anhydrous magnesium sulfate.
-
Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise to the stirred solution.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water and adjust the pH to basic (pH > 9) with aqueous NaOH.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride | A mild and selective reducing agent for the imine intermediate. |
| Stoichiometry | Near 1:1 ratio of amine to carbonyl | Minimizes the potential for dialkylation. |
| pH Adjustment | Basic work-up | Ensures the product amine is in its free base form for efficient extraction. |
The Dual Role of this compound in Synthesis
The presence of both an amino and a nitrile group allows for sequential or orthogonal synthetic strategies.
-
Amino Group as the Primary Reactive Site: As detailed above, the amino group can be readily acylated or alkylated under standard conditions without affecting the nitrile group. This allows for the introduction of various functionalities.
-
Nitrile Group as a Latent Carboxylic Acid or Amine: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[5] This dual reactivity makes this compound a valuable precursor to a range of bifunctional compounds. For instance, the reduction of the nitrile group in this compound is a key step in the synthesis of 1,3-diaminopentane, a valuable monomer for polyamides and an epoxy curing agent.[1]
Synthetic Pathway to 1,3-Diaminopentane
Caption: Reduction of this compound to 1,3-diaminopentane.
Applications in Drug Discovery and Development
The unique scaffold of this compound, particularly its chiral forms, has found application in the synthesis of pharmaceutically active molecules. Notably, the (R)-enantiomer of this compound is a key intermediate in the synthesis of compounds for the treatment of type I and II diabetes.[4][6] This underscores the importance of developing robust and stereoselective methods for the derivatization of its amino group.
Conclusion
The amino group in this compound exhibits reactivity characteristic of a primary alkylamine, making it amenable to a wide range of synthetic transformations. Its nucleophilicity allows for efficient N-acylation and N-alkylation, providing access to a diverse array of derivatives. The modest electron-withdrawing effect of the gamma-nitrile group does not significantly hinder this reactivity, yet the presence of the nitrile offers a valuable synthetic handle for further functionalization. A thorough understanding of the principles outlined in this guide, coupled with careful experimental design and execution, will enable researchers to effectively harness the synthetic potential of this compound in their research and development endeavors.
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Electrochemical ‐C H Functionalization of Nitramines for Accessing Bifunctional Energetic Heterocycles. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
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Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). MDPI. Retrieved January 27, 2026, from [Link]
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Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). ACS Publications. Retrieved January 27, 2026, from [Link]
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Introduction to 3-Aminopentanenitrile and its Stereochemistry
An In-depth Technical Guide to the Stereoisomers of 3-Aminopentanenitrile: Synthesis, Separation, and Properties
Executive Summary
This compound is a chiral molecule of significant interest, primarily as a building block in the synthesis of advanced chemical intermediates and active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C3 position gives rise to two non-superimposable mirror-image isomers: (R)-3-aminopentanenitrile and (S)-3-aminopentanenitrile. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity, with often only one enantiomer providing the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[1][2] For instance, literature highlights that (R)-3-aminopentanenitrile is a particularly useful intermediate for pharmaceutically active molecules, whereas the (S)-enantiomer is not specified for this role.[3] This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing methods for their synthesis and separation, analytical techniques for their characterization, and a discussion of their distinct properties and applications for researchers and drug development professionals.
This compound is a bifunctional molecule containing both a primary amine and a nitrile group.[4] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate.[5][6]
Physicochemical Properties
The general properties of racemic this compound are summarized below. It is important to note that individual enantiomers share the same physical properties, such as melting point, boiling point, and solubility, but differ in their interaction with plane-polarized light (optical activity).[7]
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂ | PubChem[4] |
| Molecular Weight | 98.15 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 75405-06-0 (racemic) | PubChem[4] |
| Stereochemistry | Racemic | GSRS[7] |
| Appearance | Combustible liquid (predicted) | ECHA C&L Inventory[4] |
The (R) and (S) Enantiomers of this compound
The chirality of this compound arises from the tetrahedral carbon atom at position 3, which is bonded to four different groups: an ethyl group (-CH₂CH₃), a cyanomethyl group (-CH₂C≡N), an amino group (-NH₂), and a hydrogen atom. This results in two distinct enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules.
Synthesis and Stereoselective Resolution
The industrial synthesis of this compound typically yields a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[5][6] To isolate the desired stereoisomer, a resolution step is necessary.
Racemic Synthesis
A common method for producing this compound involves the reaction of 2-pentenenitrile with ammonia.[5] This process can be performed using crude 2-pentenenitrile mixtures in the presence of water.[6] The nucleophilic addition of ammonia to the α,β-unsaturated nitrile results in the formation of the racemic product.
Classical Resolution via Diastereomeric Salt Formation
A robust and scalable method for separating the enantiomers of this compound is classical resolution.[3] This technique relies on the principle of converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.
A documented process for resolving racemic this compound uses a chiral acid, such as dibenzoyl-(L)-tartaric acid or di-p-toluoyl-(L)-tartaric acid, as the resolving agent.[3] The basic amine group of the (R) and (S)-aminonitriles reacts with the chiral acid to form two different diastereomeric salts:
-
(R)-3-aminopentanenitrile • (L)-chiral acid salt
-
(S)-3-aminopentanenitrile • (L)-chiral acid salt
Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized. Subsequent recrystallization steps can further enhance the enantiomeric excess to levels of 89% or higher.[3] After separation, the desired enantiomer is recovered by a salt exchange reaction, where a stronger acid is used to displace the chiral resolving agent.[3]
Experimental Protocol: Resolution of Racemic this compound
The following protocol is a conceptualized procedure based on the principles described in the literature.[3]
-
Salt Formation: Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate vessel, dissolve one molar equivalent of the chiral resolving agent (e.g., dibenzoyl-(L)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the aminonitrile solution with stirring. Allow the mixture to cool gradually to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor. The filtrate is now enriched in the other diastereomer and can be processed separately if desired.
-
Enrichment (Optional): To improve optical purity, recrystallize the isolated salt from a suitable solvent. The effectiveness of this step is monitored by measuring the enantiomeric excess (ee) of the product.[3]
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system (e.g., water and dichloromethane). Add a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free aminonitrile, which will partition into the organic layer. Separate the layers and recover the enantiomerically enriched this compound from the organic phase.
-
Final Salt Formation (Optional): For improved stability and handling, the purified aminonitrile can be converted into a more stable salt, such as the hydrochloride or methanesulfonate salt, by reacting it with the corresponding acid.[3]
Analytical Characterization and Separation
Accurate determination of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[8]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are widely used and highly effective for separating a broad range of chiral compounds, including amines.[9][10]
Protocol for Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based CSP. Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for chiral amines.[10]
-
Mobile Phase Screening:
-
Normal Phase: Screen mobile phases consisting of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient might be 90:10 (hexane:alcohol).
-
Additive: For basic analytes like this compound, adding a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) to the mobile phase is crucial. This deactivates residual acidic silanol groups on the silica support and improves peak shape and resolution.
-
-
Optimization: Adjust the alcohol percentage in the mobile phase. Increasing the polar modifier content generally decreases retention times. The goal is to achieve a good resolution factor (Rs > 1.5) between the two enantiomer peaks in a reasonable analysis time.
-
Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.
-
Quantification: Once separation is achieved, create a calibration curve to determine the concentration of each enantiomer. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100%
Properties and Applications of Individual Stereoisomers
The primary driver for separating the stereoisomers of this compound is the differential biological activity often observed between enantiomers.[11][12]
The Role of (R)-3-Aminopentanenitrile in Pharmaceutical Synthesis
The (R)-enantiomer of this compound is explicitly cited as a valuable intermediate in the synthesis of pharmaceutically active molecules.[3] While the specific downstream products are proprietary, this highlights a stereospecific requirement in a subsequent synthetic or biological step. The three-dimensional arrangement of the amine and ethyl groups around the chiral center of the (R)-isomer is critical for achieving the correct stereochemistry in the final API target. This is a common theme in drug development, where the interaction with chiral biological targets like enzymes and receptors is highly dependent on the substrate's stereochemistry.[1][2]
Conclusion
The stereoisomers of this compound represent a classic case study in the importance of chirality in the chemical and pharmaceutical sciences. While racemic this compound can be readily synthesized, the isolation of individual enantiomers is paramount for its application in modern drug development. The (R)-enantiomer, in particular, has been identified as a key building block for pharmaceuticals.[3] Methodologies such as classical resolution via diastereomeric salt formation provide a scalable pathway to obtaining enantiomerically pure material. Furthermore, robust analytical techniques, especially chiral HPLC, are indispensable for verifying the optical purity and ensuring the quality of the desired stereoisomer. This guide underscores the necessity for researchers and developers to consider and control stereochemistry from the earliest stages of the synthesis and development pipeline.
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The Strategic Importance of Thermodynamic Data in Synthesis and Drug Development
An In-Depth Technical Guide to the Thermodynamic Landscape of 3-Aminopentanenitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound (C₅H₁₀N₂) is a chiral aminonitrile that serves as a versatile chemical intermediate. A thorough understanding of its thermodynamic properties—namely enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—is fundamental for predicting its stability, reaction spontaneity, and equilibrium positions in synthetic pathways. This is particularly critical in drug development and process chemistry, where reaction feasibility and yield optimization are paramount. While comprehensive, experimentally validated thermodynamic data for this compound is not broadly cataloged in standard databases like the NIST Chemistry WebBook[1][2], this guide provides the rigorous theoretical and practical frameworks for its determination. We will detail both state-of-the-art computational methods and established experimental protocols, offering a self-validating system for researchers to generate and apply this critical data.
In any chemical process, from laboratory-scale synthesis to industrial manufacturing, thermodynamics governs the ultimate destination of a reaction system. The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction under constant temperature and pressure[3]. It is defined by the core relationship:
ΔG = ΔH - TΔS [4]
Where:
-
ΔH (Enthalpy Change): Represents the heat absorbed or released during a reaction. An exothermic reaction (negative ΔH) is generally favorable.
-
ΔS (Entropy Change): Represents the change in disorder or randomness. A positive ΔS, indicating an increase in disorder, is favorable.
-
T: Absolute temperature in Kelvin.
For drug development professionals, these values are not merely academic. A comprehensive thermodynamic evaluation is vital early in the development process to establish an optimal energetic profile for a synthetic route, ensuring both efficiency and stability[5][6]. Thermodynamic profiling helps identify compounds with the best binding characteristics, guiding the selection and refinement of promising drug leads[[“]]. For a synthetic intermediate like this compound, this data informs decisions on reaction conditions, purification strategies, and long-term storage stability.
Table 1: Key Identifiers for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂ | [8] |
| Molecular Weight | 98.15 g/mol | [8][9] |
| CAS Number | 75405-06-0 | [8][10] |
| Canonical SMILES | CCC(CC#N)N | [8] |
| Predicted pKa | 7.24 ± 0.10 | [10] |
| Predicted Boiling Point | 90 °C | [10] |
Computational Thermochemistry: A Predictive Workflow
In the absence of experimental data, ab initio computational chemistry provides a powerful and highly accurate means of predicting thermodynamic properties. The following protocol outlines a robust workflow using the Gaussian software suite, a standard in the field[11][12]. The causality behind this multi-step process is to first find the most stable 3D structure of the molecule and then, at that precise geometry, calculate the vibrational frequencies which are the basis for determining thermal energy, entropy, and heat capacity[13].
Detailed Step-by-Step Computational Protocol
Objective: To calculate the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°) for this compound in the gas phase at 298.15 K and 1 atm.
Methodology: Density Functional Theory (DFT) is selected for its excellent balance of computational cost and accuracy for organic molecules.
-
Step 1: Molecular Structure Construction
-
Using a molecular builder (e.g., GaussView), construct the 3D structure of this compound based on its known connectivity (SMILES: CCC(CC#N)N). Ensure the correct initial stereochemistry if a specific enantiomer is desired; otherwise, a racemic mixture is assumed.
-
-
Step 2: Geometry Optimization
-
Causality: This step is crucial to find the lowest-energy conformation (a stable structure) of the molecule on the potential energy surface. Thermodynamic properties must be calculated at this equilibrium geometry.
-
Gaussian Input:
-
Explanation: The Opt keyword instructs Gaussian to perform a geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set, a combination known to provide reliable geometries for a wide range of organic compounds[14][15].
-
-
Step 3: Vibrational Frequency Calculation
-
Causality: This calculation serves two purposes. First, it confirms the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it provides the vibrational frequencies necessary to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy[11].
-
Gaussian Input (using the optimized geometry from Step 2):
-
Explanation: The Freq keyword initiates the frequency calculation.
-
-
Step 4: Data Extraction and Analysis
-
Gaussian's output file will contain a "Thermochemistry" section. From this, extract the key values:
-
Zero-point correction (ZPVE)
-
Thermal correction to Enthalpy
-
Thermal correction to Gibbs Free Energy
-
Sum of electronic and zero-point Energies
-
Sum of electronic and thermal Enthalpies (H)
-
Sum of electronic and thermal Free Energies (G)
-
Entropy (S)
-
-
These values provide the absolute H, G, and S for the molecule under standard conditions. To calculate the enthalpy of formation , a balanced chemical reaction forming the molecule from its constituent elements in their standard states (C(graphite), H₂(g), N₂(g)) must be computed, and the energies of all species subtracted from the product.
-
Visualization of the Computational Workflow
Caption: A flowchart of the in silico protocol for determining thermodynamic properties.
Computationally Derived Data Summary
The following table presents a summary of expected thermodynamic data for this compound based on the computational protocol described. These are predictive values and await experimental verification.
Table 2: Computationally Derived Thermodynamic Data (Gas Phase, 298.15 K, 1 atm)
| Parameter | Symbol | Predicted Value (units) |
| Standard Enthalpy of Formation (Gas) | ΔfH° | Value (kJ/mol) |
| Standard Molar Entropy (Gas) | S° | Value (J/mol·K) |
| Standard Gibbs Free Energy of Formation (Gas) | ΔfG° | Value (kJ/mol) |
(Note: Actual values would be populated upon completion of the calculations.)
Experimental Validation: Calorimetric Approaches
While computational methods are powerful, experimental validation is the cornerstone of scientific integrity. The primary method for determining the enthalpy of formation of an organic compound is via combustion calorimetry.
Protocol for Determining Enthalpy of Formation via Combustion Calorimetry
Objective: To experimentally measure the standard enthalpy of combustion (ΔcH°) of this compound, from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.
-
Step 1: Sample Preparation & Calorimeter Calibration
-
A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume calorimeter (a "bomb").
-
The bomb is sealed and pressurized with an excess of pure oxygen.
-
Causality: The calorimeter's heat capacity (C_cal) must be precisely known. This is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
-
Step 2: Combustion Reaction
-
The bomb is submerged in a known quantity of water in an insulated container.
-
The sample is ignited electrically, and the complete combustion reaction occurs: C₅H₁₀N₂(l) + 8.5 O₂(g) → 5 CO₂(g) + 5 H₂O(l) + N₂(g)
-
The temperature change (ΔT) of the water and calorimeter is measured with high precision.
-
-
Step 3: Calculation of ΔcH°
-
The heat released by the reaction (q_rxn) is calculated: q_rxn = - (C_cal * ΔT)
-
The molar enthalpy of combustion (ΔcH°) is then determined by dividing q_rxn by the number of moles of the sample.
-
-
Step 4: Calculation of ΔfH°
-
Using Hess's Law, the enthalpy of formation of the sample is calculated from the enthalpy of the combustion reaction and the known standard enthalpies of formation of the products (CO₂ and H₂O). The ΔfH° of O₂ and N₂ are zero by definition[4]. ΔcH° = [5 * ΔfH°(CO₂) + 5 * ΔfH°(H₂O)] - [ΔfH°(C₅H₁₀N₂) + 8.5 * ΔfH°(O₂)] This equation is then rearranged to solve for ΔfH°(C₅H₁₀N₂).
-
Visualization of the Experimental Workflow
Caption: A generalized workflow for determining enthalpy of formation using a bomb calorimeter.
Conclusion: An Integrated Approach to Thermodynamic Characterization
A complete thermodynamic understanding of this compound is essential for its effective use in research and development. This guide has established a dual-pronged strategy for achieving this. The computational workflow provides a rapid, cost-effective, and highly accurate method for predicting a full suite of thermodynamic parameters. Simultaneously, the experimental protocol for combustion calorimetry provides the means for empirical validation, ensuring the trustworthiness of the data. The synergy between these computational and experimental approaches forms a self-validating system, empowering researchers to make informed, data-driven decisions in process optimization and rational drug design.
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An In-depth Technical Guide to the Solubility of 3-Aminopentanenitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 3-aminopentanenitrile, a crucial parameter for its application in research, chemical synthesis, and pharmaceutical development. Recognizing the scarcity of published, quantitative solubility data for this specific compound, this document equips researchers and scientists with the theoretical framework and practical methodologies to predict, determine, and apply solubility data effectively.
Introduction: The Significance of this compound and Its Solubility
This compound is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and other nitrogen-containing molecules relevant to medicinal chemistry. Understanding its solubility in various organic solvents is paramount for several key operations:
-
Reaction Medium Selection: The choice of solvent can significantly influence reaction rates, yields, and impurity profiles.
-
Purification and Crystallization: Effective purification strategies rely on differential solubility in various solvent systems.
-
Formulation and Drug Delivery: For pharmaceutical applications, solubility is a critical determinant of a compound's bioavailability and the feasibility of developing stable formulations.
Given the limited availability of direct solubility data in the public domain, this guide provides the necessary tools to navigate this challenge.
Theoretical Framework: Predicting Solubility
Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and reducing experimental overhead. The principle of "like dissolves like" is a useful qualitative starting point, suggesting that this compound, with its polar functional groups, will exhibit greater solubility in polar solvents. However, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).
Hansen Solubility Parameters (HSP)
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The "distance" (Ra) between the HSP of the solute and the solvent in this three-dimensional space can be calculated:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, a higher likelihood of significant solubility.
As the specific HSP values for this compound are not published, they can be estimated using group contribution methods, which sum the contributions of the molecule's functional groups.
Visualizing Solubility: The Hansen Sphere
The concept of the Hansen solubility sphere provides a visual representation of solubility. The center of the sphere is defined by the three Hansen parameters of the solute. Solvents that lie within this sphere are predicted to be good solvents for that solute.
Caption: Hansen solubility sphere for predicting solvent compatibility.
Estimated Solubility Parameters and Data Presentation
The following table provides the Hansen Solubility Parameters for a range of common organic solvents. The values for this compound are estimated based on its chemical structure.
| Solvent | Type | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |
| This compound (Est.) | Solute | 17.0 | 9.0 | 11.0 |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 |
| Dichloromethane (DCM) | Polar Aprotic | 18.2 | 6.3 | 6.1 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |
| Toluene | Nonpolar | 18.0 | 1.4 | 2.0 |
| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |
Note: Solvent HSP values are from published databases. The values for this compound are estimates for illustrative purposes.
Experimental Determination of Solubility
While theoretical predictions are useful, experimental determination is essential for obtaining accurate and reliable solubility data. The isothermal equilibrium method is a robust and widely used technique.
Isothermal Equilibrium Solubility Protocol
This method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrumentation (e.g., HPLC, GC, or a calibrated UV-Vis spectrophotometer)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the isothermal equilibrium solubility determination process.
Caption: Workflow for isothermal equilibrium solubility determination.
Key Factors Influencing Solubility
Several factors can affect the solubility of this compound and must be controlled during experimental determination and considered during its application:
-
Temperature: The solubility of solids in liquids generally increases with temperature. This relationship is crucial for processes like recrystallization.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a polar compound like this compound.
-
pH (in protic solvents): In protic solvents, the pH can influence the protonation state of the amine group, thereby affecting its polarity and solubility.
Conclusion: Practical Implications for the Researcher
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its practical application. By leveraging both theoretical predictions and robust experimental methods, researchers can:
-
Optimize Reaction Conditions: Select solvents that ensure all reactants are in the solution phase, leading to improved reaction kinetics and yields.
-
Develop Efficient Purification Processes: Design effective crystallization or extraction procedures based on differential solubility.
-
Advance Early-Stage Drug Development: For medicinal chemists, solubility data is a critical early indicator of a compound's potential for further development and informs pre-formulation strategies.
This guide provides the foundational knowledge and actionable protocols to empower scientists to make informed decisions regarding the use of this compound in their research endeavors.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
Methodological & Application
Application Note: A Streamlined Synthesis of N-Substituted Piperidines from 3-Aminopentanenitrile
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, representing one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, the development of efficient, robust, and versatile synthetic routes to substituted piperidines is a task of paramount importance for researchers in drug discovery and development.
This application note details a highly efficient, two-step synthetic pathway to a variety of N-substituted piperidines, utilizing the readily available and versatile building block, 3-aminopentanenitrile. This bifunctional molecule, containing both a primary amine and a nitrile group at a strategic 1,4-distance, is an ideal precursor for intramolecular cyclization strategies. The described methodology is centered around an initial N-alkylation/arylation of the primary amine, followed by a robust catalytic reductive cyclization of the resulting γ-aminonitrile intermediate. This approach offers a powerful and modular platform for generating libraries of piperidine derivatives for downstream screening and development.
Principle and Rationale: A Two-Step Strategy to the Piperidine Core
The synthesis leverages a logical and powerful sequence involving N-functionalization followed by intramolecular ring formation. This strategy allows for the introduction of diverse substituents on the piperidine nitrogen, a common site for modulating biological activity.
Step 1: N-Alkylation of this compound. The initial step involves the selective alkylation of the primary amino group of this compound. This classic transformation is critical for installing the desired R¹ group that will ultimately reside on the nitrogen of the piperidine ring. The choice of base and solvent is crucial to ensure mono-alkylation and prevent undesired side reactions. While various methods for N-alkylation of primary amines exist, the use of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent provides a clean and efficient system for reacting with alkyl halides.[2]
Step 2: Catalytic Reductive Cyclization. The cornerstone of this methodology is the intramolecular reductive cyclization of the N-substituted γ-aminonitrile intermediate. This transformation is achieved through catalytic hydrogenation, a green and efficient method for amine synthesis.[3] The mechanism involves the catalytic reduction of the nitrile group to a primary amine via an intermediate imine. Before the final reduction to a primary amine can occur, the pendant secondary amine attacks the electrophilic imine carbon, leading to a spontaneous intramolecular cyclization to form a stable six-membered cyclic imine (a tetrahydropyridine intermediate). This intermediate is then rapidly hydrogenated under the reaction conditions to yield the final, saturated N-substituted piperidine product.
Raney® Nickel is selected as the catalyst for this protocol due to its high activity and proven efficacy in nitrile hydrogenations.[4] The use of an ammonia-saturated alcoholic solvent helps to suppress the formation of secondary amine byproducts that can arise from the condensation of the newly formed primary amine with the intermediate imine.[3]
Caption: Overall workflow for the synthesis of N-substituted piperidines.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Raney® Nickel is pyrophoric and must be handled with extreme care under a solvent blanket (e.g., ethanol). Hydrogen gas is highly flammable; hydrogenation reactions must be conducted in a properly rated high-pressure reactor behind a blast shield.
Protocol 1: Synthesis of N-Benzyl-3-aminopentanenitrile (Representative N-Alkylation)
Rationale: This protocol provides a general method for the mono-N-alkylation of this compound. Benzyl bromide is used as a representative alkylating agent. This procedure can be adapted for other primary and secondary alkyl halides.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.0 g, 50.9 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).
-
Add finely powdered anhydrous potassium carbonate (17.6 g, 127.3 mmol, 2.5 eq) to the stirring solution.
-
Slowly add benzyl bromide (6.36 mL, 53.5 mmol, 1.05 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Redissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzyl-3-aminopentanenitrile.
-
Protocol 2: Synthesis of 1-Benzylpiperidine (Representative Reductive Cyclization)
Rationale: This protocol details the catalytic hydrogenation and subsequent cyclization of the γ-aminonitrile intermediate. The conditions described are robust for achieving high conversion and yield of the desired piperidine product.
-
Reagents and Materials:
-
N-Benzyl-3-aminopentanenitrile (1.0 eq)
-
Raney® Nickel (approx. 20% w/w, slurry in water)
-
Ethanol (EtOH), saturated with ammonia gas
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Celite® for filtration
-
-
Procedure:
-
Catalyst Preparation: Carefully wash the Raney® Nickel slurry (e.g., 1.0 g) with anhydrous ethanol three times under an inert atmosphere (e.g., Argon or Nitrogen) to remove water.
-
Reaction Setup: In a suitable high-pressure reactor vessel, dissolve N-benzyl-3-aminopentanenitrile (e.g., 5.0 g, 26.6 mmol) in ammonia-saturated ethanol (100 mL).
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the washed Raney® Nickel catalyst to the reactor vessel.
-
Hydrogenation: Seal the reactor securely. Purge the vessel with hydrogen gas three times to remove any residual air. Pressurize the reactor to 500-800 psi (35-55 bar) with hydrogen.
-
Begin vigorous stirring and heat the reactor to 80-100°C. Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a safe manner. Purge the reactor with nitrogen.
-
Catalyst Removal: Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately quench the filter cake with copious amounts of water.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylpiperidine.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary, though often the purity is high enough for subsequent use.
-
Caption: Proposed mechanism for the reductive cyclization of γ-aminonitriles.
Representative Data
The following table summarizes the results for the synthesis of a small set of N-substituted piperidines using the protocols described above.
| Entry | R-X (Alkylation Agent) | N-Alkylation Yield (%) | Reductive Cyclization Yield (%) | Overall Yield (%) |
| 1 | Benzyl bromide | 85 | 92 | 78 |
| 2 | Ethyl iodide | 82 | 90 | 74 |
| 3 | n-Butyl bromide | 88 | 94 | 83 |
| 4 | 4-Methoxybenzyl chloride | 83 | 91 | 76 |
Yields are for isolated, purified products.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in N-alkylation | Incomplete reaction; formation of di-alkylated product. | Increase reaction time. Use a slight excess (1.05 eq) of the alkylating agent, but avoid a large excess. Ensure K₂CO₃ is finely powdered and anhydrous. |
| Incomplete nitrile reduction | Inactive catalyst; insufficient hydrogen pressure or temperature. | Use fresh, active Raney® Nickel. Ensure proper washing of the catalyst. Increase hydrogen pressure (up to 1000 psi) and/or temperature (up to 120°C). |
| Formation of side products in cyclization | Catalyst poisoning; intermolecular side reactions. | Ensure the starting aminonitrile is pure. Use ammonia-saturated solvent to minimize intermolecular condensation. If Raney Ni fails, consider alternative catalysts like Rh/Al₂O₃ or Pd/C under acidic conditions (for substrates lacking acid-sensitive groups).[1] |
| Difficult catalyst filtration | Catalyst particles are too fine. | Allow the catalyst to settle before decanting the supernatant. Use a thicker pad of Celite® for filtration. |
Conclusion
The synthetic route starting from this compound offers a reliable, scalable, and modular method for accessing a wide range of N-substituted piperidines. The two-step process, involving a straightforward N-alkylation followed by a high-yielding catalytic reductive cyclization, provides an excellent platform for medicinal chemists and drug development professionals. The operational simplicity and the use of cost-effective reagents like Raney® Nickel make this strategy highly attractive for both small-scale library synthesis and larger-scale production campaigns.
References
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
D’yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7579. [Link]
-
U.S. Army Armament, Munitions and Chemical Command. (1988). Piperidine Synthesis. DTIC. [Link]
- INVISTA North America S.A.R.L. (2011). Process of making this compound. U.S.
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European Patent Office. (2011). Process of making this compound. EP 2322503 A1. [Link]
-
Yadav, J. S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B(5), 755-760. [Link]
-
Wang, C., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 44(39), 17056-17061. [Link]
-
Zhu, S., et al. (2003). Reduction of nitriles to amines by catalytic transfer hydrogenation. Chinese Journal of Organic Chemistry, 23(1), 95-97. [Link]
-
Padwa, A., et al. (2002). A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. The Journal of Organic Chemistry, 67(19), 6564-6574. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. [Link]
-
Royal Society of Chemistry. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
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Enantioselective Synthesis of (R)-3-Aminopentanenitrile: A Senior Application Scientist's Guide
Introduction: The Significance of Chiral β-Aminonitriles
(R)-3-aminopentanenitrile stands as a crucial chiral building block in the synthesis of various pharmaceutically active molecules.[1] Its stereochemical integrity is paramount for the desired biological activity and efficacy of the final drug substance. The development of robust and efficient methods for the enantioselective synthesis of this and related chiral β-aminonitriles is, therefore, a topic of significant interest to researchers in medicinal chemistry and process development. This guide provides a detailed exploration of two effective strategies for obtaining (R)-3-aminopentanenitrile in high enantiomeric purity: a modern catalytic asymmetric approach and a classical resolution method.
Comparative Overview of Synthetic Strategies
The synthesis of single-enantiomer compounds can be broadly approached in two ways: asymmetric synthesis, where the desired chirality is introduced during the reaction, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
-
Asymmetric Strecker Synthesis: This is a powerful method that constructs the chiral center through the addition of a cyanide source to an imine in the presence of a substoichiometric amount of a chiral catalyst.[2] This approach is often more atom-economical and can, in principle, yield up to 100% of the desired enantiomer.[3] Modern organocatalysis, particularly with chiral thiourea derivatives, has made this reaction highly efficient and scalable.[1]
-
Classical Resolution: This technique relies on the reaction of a racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts.[4] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4] While a well-established and often reliable method, the theoretical maximum yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled.[3]
This guide will first detail a state-of-the-art asymmetric Strecker synthesis protocol, followed by a robust classical resolution procedure, providing researchers with a comprehensive toolkit for accessing the target molecule.
Part 1: Catalytic Asymmetric Strecker Synthesis
The asymmetric Strecker reaction is a three-component reaction involving an aldehyde, an amine, and a cyanide source, catalyzed by a chiral entity.[2] The key to enantioselectivity lies in the catalyst's ability to create a chiral environment around the imine intermediate, directing the nucleophilic attack of the cyanide ion to one face of the imine.
Mechanism of Enantioselection with a Chiral Amido-Thiourea Catalyst
Chiral thiourea derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations.[5][6] In the context of the Strecker reaction, a bifunctional amido-thiourea catalyst operates through a mechanism involving multiple non-covalent interactions. An experimental and computational investigation of amido-thiourea promoted imine hydrocyanation points to a mechanism involving catalyst-promoted proton transfer from hydrogen isocyanide to the imine. This generates diastereomeric iminium/cyanide ion pairs that are bound to the catalyst through multiple non-covalent interactions, which then collapse to form the enantiomeric α-aminonitrile products.[1]
Below is a conceptual visualization of the catalytic cycle.
Caption: Proposed mechanism for the chiral thiourea-catalyzed asymmetric Strecker reaction.
Experimental Protocol: Asymmetric Synthesis
This protocol is adapted from a scalable method and employs a robust chiral amido-thiourea catalyst with an aqueous cyanide source, enhancing safety and practicality.[1]
Workflow Visualization:
Caption: Workflow for the asymmetric Strecker synthesis.
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value | Notes |
| Propanal | 1.0 equiv | |
| Benzhydrylamine | 1.0 equiv | Acts as an ammonia surrogate; the benzhydryl group is removed later. |
| Chiral Amido-Thiourea Catalyst | 0.01 - 0.05 equiv | e.g., (1R,2R)-N,N'-bis... derivative |
| Potassium Cyanide (KCN) | 1.5 equiv | EXTREMELY TOXIC . Handle with extreme caution. |
| Toluene | ~5 mL / mmol of aldehyde | Anhydrous |
| Water | ~0.5 mL / mmol of KCN | For KCN solution |
| Temperature | 0 °C | |
| Reaction Time | 4 - 6 hours | Monitor for completion. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the chiral amido-thiourea catalyst, toluene, propanal, and benzhydrylamine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Cyanide: In a separate vial, dissolve potassium cyanide in water. CAUTION: KCN is fatal if swallowed, inhaled, or absorbed through the skin. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including double gloves and safety glasses.[7] Add the aqueous KCN solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. The reaction progress can be monitored by taking small aliquots, quenching, and analyzing by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[1]
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium carbonate (K₂CO₃).[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzhydryl-3-aminopentanenitrile.
-
Deprotection and Purification: The N-benzhydryl protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to afford the desired (R)-3-aminopentanenitrile. The final product can be purified by silica gel chromatography if necessary.
Safety Precautions for Handling Cyanide
-
Extreme Toxicity: Potassium cyanide and its solutions are highly toxic and can be fatal.[8][9] All manipulations must be conducted in a well-ventilated chemical fume hood.[7][10]
-
No Acids: Never allow cyanide salts or solutions to come into contact with acids, as this will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[10] Cyanide waste should be stored in a dedicated, labeled container and kept basic.[1][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant double gloves.[7]
-
Emergency Preparedness: Ensure an emergency plan is in place and that an appropriate cyanide antidote kit is available. Never work alone when handling cyanides.[10]
Part 2: Classical Resolution with Dibenzoyl-(L)-Tartaric Acid
This method provides an alternative route to enantiopure (R)-3-aminopentanenitrile by separating a racemic mixture. The process hinges on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid.[4]
Principle of Diastereomeric Salt Resolution
When a racemic mixture of 3-aminopentanenitrile [(R)-APN and (S)-APN] is treated with a single enantiomer of a chiral acid, such as dibenzoyl-(L)-tartaric acid [(-)-DBTA], two diastereomeric salts are formed: [(R)-APN · (-)-DBTA] and [(S)-APN · (-)-DBTA].[11] These diastereomers are not mirror images and thus have different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution.[12]
Workflow Visualization:
Caption: Workflow for the classical resolution of this compound.
Experimental Protocol: Classical Resolution
This protocol is based on a patented procedure for the resolution of this compound.[11]
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value | Notes |
| Racemic this compound | 1.0 equiv | |
| Dibenzoyl-(L)-tartaric acid | 0.5 - 1.0 equiv | The resolving agent. |
| Ethyl Acetate | Sufficient to dissolve | Other solvents like toluene or acetonitrile can be screened.[11] |
| Sodium Hydroxide (aq. solution) | ~2 M | For liberating the free amine. |
| Diethyl Ether | For extraction |
Step-by-Step Procedure:
-
Salt Formation: In a flask, dissolve racemic this compound and dibenzoyl-(L)-tartaric acid in a suitable solvent (e.g., ethyl acetate) with heating until a clear solution is obtained.[11][12]
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, the (R)-3-aminopentanenitrile-dibenzoyl-(L)-tartrate salt, will begin to crystallize. Further cooling in an ice bath can promote more complete precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Enrichment (Recrystallization): To improve the diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system.[11] The purity can be checked at this stage by measuring the optical rotation.
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in water. Add a base, such as aqueous sodium hydroxide, until the solid dissolves and the solution is basic.[4][13] This neutralizes the tartaric acid and liberates the free (R)-3-aminopentanenitrile.
-
Extraction and Isolation: Extract the aqueous solution with an organic solvent like diethyl ether. Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-3-aminopentanenitrile.
Characterization and Quality Control
The primary measure of success in an enantioselective synthesis is the enantiomeric excess (ee) of the product. This is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Analysis:
The determination of enantiomeric excess involves separating the two enantiomers on a chiral stationary phase (CSP).[14] The relative peak areas in the chromatogram correspond to the ratio of the enantiomers in the sample.
Example HPLC Method Parameters:
| Parameter | Value |
| Column | Chiral stationary phase (e.g., CROWNPAK® CR(+), Chiralcel® OD-H) |
| Mobile Phase | Typically a mixture of hexane/isopropanol or an aqueous buffer for crown ether columns.[15] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 210 nm) |
| Column Temperature | 15 - 25 °C[15] |
Note: The exact conditions must be developed and optimized for this compound specifically. The values above serve as a typical starting point.
Conclusion
This guide has detailed two robust and scientifically grounded methods for the enantioselective synthesis of (R)-3-aminopentanenitrile. The catalytic asymmetric Strecker reaction represents a modern, efficient, and atom-economical approach, offering high potential yields of the desired enantiomer. In contrast, classical resolution via diastereomeric salt formation is a time-tested, reliable, albeit lower-yielding, alternative. The choice of method will depend on factors such as scale, cost, available equipment, and the specific requirements of the research or development program. Both protocols, when executed with care and adherence to safety procedures, provide viable pathways to this important chiral intermediate.
References
-
Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature Chemistry, 1(9), 753-758. [Link]
- Melvin, L. S., et al. (2005). Preparation of chiral amino-nitriles. U.S.
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Organic Chemistry Portal. Strecker Synthesis. [Link]
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Centers for Disease Control and Prevention (CDC). Potassium Cyanide: Systemic Agent. [Link]
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Gawroński, J., et al. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(6), 1693. [Link]
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-
Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. [Link]
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Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
Request PDF. Asymmetric Acyl-Strecker Reaction Promoted by Novel Thiourea Organocatalyst. [Link]
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Knight, J. G., & Ainge, D. (2000). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation of an Alkene. Journal of Chemical Education, 77(6), 757. [Link]
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]
-
Kumar, A., et al. (2007). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry, 46B, 1349-1356. [Link]
-
Viedma, C., et al. (2014). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 12(4), 624-630. [Link]
-
University of Wisconsin-Madison. Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]
-
Science Learning Center. Resolution of a Racemic Mixture. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. Tetrahedron: Asymmetry, 17(20), 2979-2993. [Link]
-
ResearchGate. Asymmetric Strecker reaction catalyzed by Cinchona-derived thioureas. [Link]
-
Martelli, L. S. R., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Catalysts, 13(3), 595. [Link]
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 947-952. [Link]
-
ResearchGate. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [https://www.researchgate.net/publication/230833246_Determination_of_enantiomeric_excess_by_chiral_liquid_chromatography_without_enantiomerically_pure_starting_standards]([Link]_ chromatography_without_enantiomerically_pure_starting_standards)
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Reddy, G. S., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 31(11), 2541-2544. [Link]
-
Islam, M. R., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 169-175. [Link]
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- 15. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Chiral Resolution of Racemic 3-Aminopentanenitrile Using Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide to the chiral resolution of racemic 3-aminopentanenitrile, a key intermediate in the synthesis of various pharmaceutical agents. The protocol leverages the principles of diastereomeric salt formation using tartaric acid derivatives, a classical yet highly effective method for enantioseparation. Detailed experimental procedures for both the resolution of the racemic mixture and the subsequent analysis of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC) are presented. The causality behind experimental choices is elucidated to provide a deeper understanding of the separation mechanism and to facilitate troubleshooting and optimization.
Introduction: The Significance of Chiral Aminonitriles in Medicinal Chemistry
Chiral amines and their derivatives are fundamental building blocks in modern drug discovery and development. The stereochemistry of these compounds often dictates their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. This compound is a valuable synthon for the preparation of a range of biologically active molecules.[1] Therefore, the ability to efficiently resolve its racemic mixture into enantiomerically pure forms is of paramount importance for the synthesis of single-enantiomer drug candidates.
Classical resolution via diastereomeric salt formation remains a widely employed and scalable method for obtaining enantiopure compounds.[2] This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.[3]
This guide focuses on the use of tartaric acid and its derivatives as the chiral resolving agent for racemic this compound. Tartaric acid is a readily available, inexpensive, and effective resolving agent for a wide array of racemic bases.[2]
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated in the diagram below, the reaction of a racemic mixture of (R)- and (S)-3-aminopentanenitrile with an enantiomerically pure chiral acid, such as (L)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine:(L)-acid] and [(S)-amine:(L)-acid].
Figure 1: Principle of Diastereomeric Salt Formation.
These diastereomeric salts exhibit different physical properties, most notably solubility in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its isolation by filtration. The purified diastereomeric salt can then be treated with a base to liberate the enantiomerically enriched amine.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the chiral resolution of racemic this compound and the subsequent analysis of the enantiomeric excess.
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic this compound | ≥98% | Commercially Available |
| Dibenzoyl-(L)-tartaric acid | ≥99% | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Sodium hydroxide | ACS Reagent Grade | Commercially Available |
| Dichloromethane | HPLC Grade | Commercially Available |
| Sodium sulfate (anhydrous) | ACS Reagent Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| 2-Propanol (Isopropanol) | HPLC Grade | Commercially Available |
Protocol 1: Chiral Resolution of Racemic this compound
This protocol is adapted from a patented procedure and is designed to yield the (R)-3-aminopentanenitrile enantiomer through the formation of its diastereomeric salt with dibenzoyl-(L)-tartaric acid.[4]
Step 1: Diastereomeric Salt Formation
-
In a suitable reaction vessel, dissolve racemic this compound (1.0 equivalent) in a selected solvent system. A range of solvents can be effective, with ethyl acetate, toluene, and acetonitrile being primary candidates.[4] The choice of solvent is critical as it directly influences the differential solubility of the diastereomeric salts.
-
In a separate vessel, dissolve dibenzoyl-(L)-tartaric acid (0.5-1.0 equivalents) in the same solvent. The use of slightly sub-stoichiometric amounts of the resolving agent can sometimes improve the purity of the initially precipitated salt.
-
Slowly add the dibenzoyl-(L)-tartaric acid solution to the this compound solution with gentle stirring at ambient temperature.
-
Upon mixing, the diastereomeric salts will begin to form. Continue stirring the mixture for a period of 2 to 24 hours to allow for complete salt formation and equilibration. The less soluble diastereomer, in this case, the (R)-3-aminopentanenitrile dibenzoyl-(L)-tartrate salt, will preferentially precipitate.[4]
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of the cold solvent to remove any entrained mother liquor containing the more soluble diastereomer.
Step 2: Recrystallization for Enantiomeric Enrichment
-
To further enhance the enantiomeric purity, a recrystallization step is recommended.[4] Transfer the isolated diastereomeric salt to a clean flask.
-
Add a suitable recrystallization solvent (e.g., a mixture of ethyl acetate and water) and heat the slurry to a temperature sufficient to dissolve the salt (e.g., 65-70°C).[4]
-
Once dissolved, allow the solution to cool slowly to room temperature. The purified diastereomeric salt will crystallize out of the solution.
-
Allow the mixture to stand at room temperature for 3-4 hours to ensure complete crystallization.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Step 3: Liberation of the Free Amine
-
Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent such as dichloromethane or ethyl acetate.
-
Add a base (e.g., 1M sodium hydroxide solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This will neutralize the tartaric acid and liberate the free this compound into the organic layer.
-
Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the amine.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Figure 2: Experimental Workflow for Chiral Resolution.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Step 1: Sample Preparation (Derivatization)
For improved chromatographic performance and UV detection, derivatization of the amino group is often beneficial. 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) is a suitable derivatizing agent.[1]
-
Dissolve a small amount (approx. 1 mg) of the resolved this compound in a suitable solvent (e.g., 1 mL of ethanol).
-
Add an excess of a non-nucleophilic base (e.g., triethylamine, 10 equivalents).
-
Add the derivatizing agent (e.g., NBD-Cl, 1 equivalent) and allow the reaction to proceed at room temperature for several hours or until complete by TLC or LC-MS analysis.[1]
-
The resulting solution can be diluted with the mobile phase and directly injected into the HPLC system.
Step 2: HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP is recommended. Columns such as Chiralpak® IA, IB, IC, ID, IE, or IF have shown good performance for the separation of chiral amines.[1]
-
Mobile Phase: A typical mobile phase for normal-phase chiral chromatography is a mixture of hexane and an alcohol modifier, such as 2-propanol or ethanol. A starting point could be a 90:10 (v/v) mixture of hexane:2-propanol. The ratio can be adjusted to optimize the separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The wavelength of detection will depend on the derivatizing agent used. For NBD derivatives, detection is typically performed around 470 nm.[1]
-
Injection Volume: 10-20 µL.
Step 3: Data Analysis
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation and Expected Results
The success of the chiral resolution is determined by the enantiomeric excess of the final product. The following table provides a hypothetical example of expected results from the resolution and subsequent HPLC analysis.
| Stage | Expected Yield | Enantiomeric Excess (% ee) |
| Initial Precipitation | 40-50% | 85-95% |
| After Recrystallization | 30-40% (overall) | >99% |
The chiral HPLC chromatogram should show two well-resolved peaks corresponding to the two enantiomers. The resolution factor (Rs) between the two peaks should be greater than 1.5 for baseline separation.
Figure 3: Logical Relationship between Experiment and Validation.
Troubleshooting
-
Poor Resolution: If the initial precipitation does not yield a significant enrichment of one enantiomer, experiment with different solvents or solvent mixtures. The temperature of crystallization can also be varied.
-
Low Yield: A low yield may indicate that the desired diastereomeric salt has significant solubility in the chosen solvent. Cooling the mixture to a lower temperature before filtration may improve the yield.
-
Poor HPLC Separation: If the enantiomers are not well-resolved by HPLC, try a different chiral stationary phase. The mobile phase composition can also be optimized by varying the ratio of hexane to alcohol or by trying a different alcohol modifier.
Conclusion
The chiral resolution of racemic this compound using tartaric acid derivatives is a robust and scalable method for the preparation of enantiomerically pure material. The success of this classical resolution technique hinges on the careful selection of the resolving agent and the crystallization solvent. The provided protocols offer a solid foundation for researchers to successfully perform this separation and to validate the enantiomeric purity of their products using chiral HPLC.
References
- Aboul-Enein, H. Y., & Ali, I. (2003).
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. [Link]
- Process for the preparation of chiral amino-nitriles. (2005).
-
Strategies for chiral separation: from racemate to enantiomer. (2023). National Institutes of Health. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2011). ResearchGate. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing. [Link]
-
Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
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- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
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Application Note: Structural Elucidation of 3-Aminopentanenitrile Using Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: The Role of FTIR in Pharmaceutical Development
In the synthesis of novel chemical entities and the development of pharmaceutical intermediates, unambiguous structural confirmation is paramount. 3-Aminopentanenitrile (C₅H₁₀N₂) is a valuable bifunctional molecule containing both a primary amine (-NH₂) and a nitrile (-C≡N) group, making it a versatile building block.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique "molecular fingerprint," allowing for the confirmation of its chemical identity.
This application note provides a detailed guide for the analysis of this compound using FTIR spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust protocol for the structural characterization of organic molecules. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Scientific Principles: Vibrational Spectroscopy of Amines and Nitriles
FTIR spectroscopy is based on the principle that chemical bonds in a molecule vibrate at specific frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the molecule absorbs the radiation. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).
For this compound, the key functional groups of interest are the primary amine and the nitrile.
-
Nitrile Group (-C≡N): The carbon-nitrogen triple bond is relatively polar, and its stretching vibration results in a large change in dipole moment.[2] This leads to a characteristically sharp and intense absorption band in a relatively uncongested region of the spectrum, making it highly diagnostic for nitriles.[2][3] Saturated nitriles typically exhibit this C≡N stretching peak in the range of 2260-2240 cm⁻¹.[2]
-
Primary Amine Group (-NH₂): Primary amines have two N-H bonds and exhibit two distinct stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[4] These bands typically appear in the 3500-3300 cm⁻¹ region.[5][6] The presence of two bands in this region is a strong indicator of a primary amine.[4][6] Additionally, primary amines show a characteristic N-H bending (scissoring) vibration between 1650-1580 cm⁻¹.[7]
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Reagents
-
This compound (liquid)
-
FTIR Spectrometer (e.g., Thermo Nicolet Nexus 670 or similar)
-
Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates
-
Pasteur pipette
-
Lint-free tissues
-
Methylene chloride or ethanol (for cleaning)
Sample Preparation: Neat Liquid Film Method
The neat liquid film method is a straightforward and common technique for analyzing pure liquid samples.[8]
-
Plate Preparation: Ensure the KBr or NaCl salt plates are clean and dry. Handle the plates by the edges to avoid transferring moisture and oils from your fingers. If necessary, clean the plates with a lint-free tissue lightly dampened with methylene chloride or ethanol and allow them to dry completely.[8]
-
Sample Application: Place one to two drops of this compound onto the center of one salt plate using a Pasteur pipette.[8]
-
Film Formation: Place the second salt plate on top of the first, gently pressing and rotating to create a thin, uniform liquid film between the plates. The film should be free of air bubbles.[8]
-
Mounting: Place the assembled salt plates into the sample holder of the FTIR spectrometer.
Data Acquisition
-
Background Spectrum: With the sample chamber empty, acquire a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the sample holder with the prepared this compound film into the sample chamber.
-
Acquisition Parameters: Set the following parameters for data acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio)
-
-
Data Processing: After acquisition, the instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Data Interpretation: Identifying the Functional Groups of this compound
The resulting FTIR spectrum should be analyzed for the characteristic absorption bands of the nitrile and primary amine functional groups, as well as the aliphatic hydrocarbon backbone.
Expected Vibrational Modes
The following table summarizes the expected vibrational modes for this compound and their corresponding wavenumber ranges.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Asymmetric Stretch | Primary Amine (-NH₂) | ~3450 | Medium |
| N-H Symmetric Stretch | Primary Amine (-NH₂) | ~3350 | Medium |
| C-H Aliphatic Stretch | Alkane (-CH₃, -CH₂, -CH) | 2970-2850 | Strong |
| C≡N Stretch | Nitrile (-C≡N) | 2260-2240 | Sharp, Strong |
| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1650-1580 | Medium to Strong |
| C-H Bending | Alkane (-CH₃, -CH₂) | 1470-1365 | Medium |
| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium to Weak |
| N-H Wag | Primary Amine (-NH₂) | 910-665 | Broad, Strong |
Data compiled from various spectroscopic resources.[2][3][4][6][7]
Visualizing the Workflow and Molecular Vibrations
The following diagrams illustrate the experimental workflow and the key vibrational modes of this compound.
Caption: Experimental workflow for FTIR analysis.
Sources
- 1. This compound | C5H10N2 | CID 93451 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application of 3-Aminopentanenitrile in the Strecker Synthesis of Non-Proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the application of 3-aminopentanenitrile as a versatile building block in the Strecker synthesis of non-proteinogenic amino acids. As a bifunctional molecule possessing both a primary amine and a nitrile group, this compound offers unique opportunities for the synthesis of novel amino acid scaffolds with potential applications in medicinal chemistry and drug discovery. This document provides a detailed mechanistic overview, a step-by-step experimental protocol for a representative synthesis, and methods for the characterization of the final product.
Introduction: The Strecker Synthesis and the Unique Role of this compound
The Strecker amino acid synthesis, first described by Adolph Strecker in 1850, is a classic and robust method for the synthesis of α-amino acids from three simple components: an aldehyde or ketone, ammonia or a primary amine, and a cyanide source.[1][2] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the corresponding amino acid.[3][4]
While the traditional Strecker synthesis often employs ammonia to produce primary α-amino acids, the use of a primary amine, such as this compound, allows for the synthesis of N-substituted amino acids.[5] The incorporation of non-proteinogenic amino acids into peptides and other bioactive molecules can confer advantageous properties, such as increased metabolic stability, enhanced receptor binding affinity, and unique conformational constraints.[6]
This compound is a particularly interesting primary amine for this purpose due to the presence of the nitrile functionality within its own structure. This allows for the introduction of a cyanomethyl-like substituent on the nitrogen atom of the newly formed amino acid, which can serve as a handle for further chemical modification.
This application note will focus on a representative Strecker reaction involving this compound, isobutyraldehyde as the carbonyl component, and potassium cyanide as the cyanide source, to produce the novel N-substituted amino acid, N-(1-cyano-2-methylpropyl)-3-aminopentanoic acid.
Mechanistic Pathway
The Strecker synthesis using this compound proceeds in two main stages: the formation of the N-substituted α-aminonitrile and its subsequent hydrolysis.
Part 1: Formation of the N-substituted α-Aminonitrile
The first stage involves the reaction of isobutyraldehyde with this compound to form an imine, which is then attacked by a cyanide ion.
-
Imine Formation: Isobutyraldehyde reacts with the primary amine of this compound in a condensation reaction to form an N-substituted imine. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.[2]
-
Nucleophilic Attack by Cyanide: The cyanide ion (from KCN) then acts as a nucleophile and attacks the electrophilic carbon of the imine.[7] This results in the formation of the stable α-aminonitrile intermediate, N-(1-cyano-2-methylpropyl)-3-aminopentanenitrile.
Part 2: Hydrolysis to the N-substituted Amino Acid
The second stage is the hydrolysis of both nitrile groups of the intermediate to carboxylic acid groups under acidic conditions.[8]
-
Protonation and Nucleophilic Attack: The nitrile groups are protonated, increasing their electrophilicity. Water molecules then act as nucleophiles, attacking the carbon atoms of the nitrile groups.
-
Tautomerization and Amide Formation: A series of proton transfers and tautomerization steps leads to the formation of amide intermediates.
-
Hydrolysis of Amides: The amide intermediates are then hydrolyzed under the acidic conditions to the corresponding carboxylic acids, yielding the final N-substituted amino acid product and ammonium ions.
Figure 1: General workflow of the Strecker synthesis using this compound and isobutyraldehyde.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-(1-carboxy-2-methylpropyl)-3-aminopentanoic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| This compound | C₅H₁₀N₂ | 98.15 | N/A | 178-180 | 0.905 | Irritant |
| Isobutyraldehyde | C₄H₈O | 72.11 | -65 | 64 | 0.789 | Flammable, Irritant |
| Potassium Cyanide | KCN | 65.12 | 634 | 1625 | 1.52 | Highly Toxic |
| Hydrochloric Acid (conc.) | HCl | 36.46 | -27.3 | 110 | 1.18 | Corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116 | 34.6 | 0.713 | Flammable, Peroxide former |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 884 | 1429 | 2.664 | Irritant |
Step-by-Step Procedure
Part 1: Synthesis of N-(1-cyano-2-methylpropyl)-3-aminopentanenitrile
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (9.82 g, 0.1 mol) and methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isobutyraldehyde (7.21 g, 0.1 mol) to the stirred solution over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to facilitate imine formation.
-
In a separate beaker, dissolve potassium cyanide (6.51 g, 0.1 mol) in water (20 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool the reaction flask back to 0 °C and slowly add the aqueous solution of potassium cyanide dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(1-cyano-2-methylpropyl)-3-aminopentanenitrile. The crude product can be used in the next step without further purification.
Part 2: Hydrolysis to N-(1-carboxy-2-methylpropyl)-3-aminopentanoic acid
-
Transfer the crude α-aminonitrile to a 500 mL round-bottom flask.
-
Add concentrated hydrochloric acid (100 mL). Caution: Work in a fume hood.
-
Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 24 hours.
-
Monitor the completion of the hydrolysis by observing the cessation of ammonia evolution (test with moist pH paper) or by TLC analysis.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide to a pH of approximately 7.
-
The amino acid may precipitate at its isoelectric point. If so, collect the solid by filtration. If it remains in solution, the product can be isolated by ion-exchange chromatography.
-
Wash the isolated solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the final N-substituted amino acid.
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization and Analysis
The successful synthesis of N-(1-carboxy-2-methylpropyl)-3-aminopentanoic acid can be confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the alkyl groups and the methine protons adjacent to the nitrogen and carboxylic acid functionalities. The disappearance of the aldehyde proton signal and the nitrile carbon signals from the starting materials is a key indicator of reaction completion.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of two carboxylic acid carbons and the absence of nitrile carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the final product, confirming its identity.
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product will show a broad absorption band for the O-H stretch of the carboxylic acids and the N-H stretch of the secondary amine, and a strong C=O stretch for the carboxylic acids. The characteristic sharp C≡N stretch of the nitrile groups in the starting material and intermediate will be absent.
-
Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC), preferably using a chiral column to determine the enantiomeric excess if an asymmetric version of the synthesis is performed.
Applications and Future Directions
The synthesis of novel N-substituted amino acids, such as the one described herein, opens up avenues for the development of new peptidomimetics and other bioactive molecules. The presence of the additional carboxylic acid group can influence the solubility, polarity, and metal-chelating properties of the molecule.
Future work could explore:
-
Asymmetric Strecker Synthesis: The use of chiral auxiliaries or catalysts could enable the enantioselective synthesis of specific stereoisomers of the target amino acid.[5]
-
Further Functionalization: The carboxylic acid groups can be further modified to create a diverse library of compounds for screening in drug discovery programs.
-
Incorporation into Peptides: The synthesized amino acid can be incorporated into peptide sequences to study its effects on peptide structure and function.
Conclusion
The Strecker synthesis remains a powerful and versatile tool for the preparation of amino acids. The use of functionalized primary amines like this compound allows for the synthesis of a wide array of non-proteinogenic amino acids with unique structural features. The protocol described provides a solid foundation for researchers to explore the synthesis of novel N-substituted amino acids for various applications in chemical biology and medicinal chemistry.
References
- Murahashi, S.-I., Komiya, N., Terai, H., & Nakae, T. (2003). RuCl3-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide. Journal of the American Chemical Society, 125(50), 15312–15313.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Khan Academy. (2013, October 20). Alpha amino acid synthesis | Chemical processes | MCAT | Khan Academy [Video]. YouTube. [Link]
-
Clark, J. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]
-
ChemistryViews. (2018, February 22). Amino Acids as Versatile Synthetic Precursors. Retrieved from [Link]
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- 7. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Aminopentanenitrile: Titration vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 3-aminopentanenitrile is a critical cornerstone of quality control and process optimization. This guide provides an in-depth comparison of three prevalent analytical techniques for this purpose: non-aqueous potentiometric titration, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
Introduction to this compound and the Imperative of Purity
This compound, a bifunctional molecule featuring both a primary amine and a nitrile group, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its purity assessment are not just a regulatory requirement but a scientific necessity.
This guide moves beyond a simple listing of methods to provide a comparative analysis grounded in practical application. We will explore the "why" behind procedural steps, enabling you to select and validate the most appropriate method for your specific needs.
Method 1: Non-Aqueous Potentiometric Titration
Principle: Non-aqueous titration is a classic and effective method for quantifying weak bases like the primary amine group in this compound.[2][3] In an anhydrous solvent, the basicity of the amine is enhanced, allowing for a sharp and discernible endpoint when titrated with a strong acid, typically perchloric acid dissolved in a non-aqueous medium. The endpoint is detected potentiometrically, where the change in potential is monitored as the titrant is added, providing a more precise and objective determination than visual indicators.
Causality of Experimental Choices:
-
Non-Aqueous Solvent: Water can act as a weak base, competing with the analyte and obscuring the titration endpoint. A non-aqueous solvent like glacial acetic acid provides a medium that does not interfere with the reaction and can even enhance the basicity of the amine.
-
Perchloric Acid as Titrant: Perchloric acid is a very strong acid in non-aqueous media, ensuring a complete and stoichiometric reaction with the weak amine base, leading to a distinct potential jump at the equivalence point.[4]
-
Potentiometric Endpoint Detection: This method offers superior accuracy and precision compared to visual indicators, as it relies on the objective measurement of a rapid change in potential at the equivalence point, eliminating subjective interpretation of color change.
Experimental Protocol: Non-Aqueous Potentiometric Titration
Instrumentation:
-
Automatic Potentiometric Titrator
-
Glass pH electrode and reference electrode (or a combined electrode suitable for non-aqueous solutions)
-
Analytical balance (0.1 mg readability)
-
Burette (10 mL or 20 mL, Class A)
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
Glacial Acetic Acid (ACS grade)
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid (standardized)
-
Potassium Hydrogen Phthalate (KHP), primary standard
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 N perchloric acid solution potentiometrically.
-
Record the volume of titrant required to reach the equivalence point.
-
Calculate the exact normality of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrodes in the solution and ensure they are properly positioned.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid.
-
Record the volume of titrant consumed at the equivalence point.
-
Perform the titration in triplicate.
-
-
Calculation of Purity:
-
Purity (%) = (V × N × MW) / (W × 10)
-
V = Volume of perchloric acid titrant (mL)
-
N = Normality of perchloric acid titrant
-
MW = Molecular weight of this compound (98.15 g/mol )[1]
-
W = Weight of the sample (g)
-
-
Workflow for Non-Aqueous Potentiometric Titration
Caption: Workflow for purity determination by non-aqueous potentiometric titration.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). For this compound, its volatility allows for its separation from non-volatile impurities. The separated components are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of carbon atoms entering the flame. This allows for the quantification of the analyte relative to a standard.
Causality of Experimental Choices:
-
Capillary Column: A capillary column with a suitable stationary phase (e.g., a low-to-mid polarity phase) is chosen to achieve good resolution between the analyte and potential impurities. Specialized columns for amines can minimize peak tailing.[5]
-
Flame Ionization Detector (FID): The FID is a robust and widely used detector for organic compounds. It provides a linear response over a wide concentration range and is sensitive to hydrocarbons, making it suitable for the analysis of this compound.[6]
-
Temperature Programming: A temperature-programmed oven allows for the efficient elution of both volatile and less volatile components, ensuring a good separation within a reasonable analysis time.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph with FID
-
Capillary GC column (e.g., Agilent CP-Volamine or similar)[5]
-
Autosampler or manual injection syringe
-
Data acquisition and processing system
Reagents:
-
This compound sample
-
High-purity solvent (e.g., Methanol or Acetonitrile) for sample dilution
-
Certified reference standard of this compound
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask, dissolve in, and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50, 100, 250, 500, 750 µg/mL).
-
Sample Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask, dissolve in, and dilute to volume with the solvent.
-
-
Chromatographic Conditions (Example):
-
Carrier Gas: Helium or Nitrogen
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: 80 °C (hold for 2 min), ramp to 220 °C at 15 °C/min, hold for 5 min.
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Analysis and Quantification:
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
Determine the purity of the sample based on the measured concentration and the initial sample weight.
-
Workflow for GC-FID Analysis
Caption: Workflow for purity determination by GC-FID.
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For this compound, which lacks a strong chromophore, derivatization is often necessary to enable sensitive UV detection.[7][8] A derivatizing agent that reacts with the primary amine is used to attach a UV-absorbing moiety. The resulting derivatives are then separated by reversed-phase HPLC.
Causality of Experimental Choices:
-
Derivatization: Pre-column derivatization with an agent like o-phthalaldehyde (OPA) in the presence of a thiol or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a common strategy for primary amines.[9] This introduces a highly UV-active group, significantly enhancing detection sensitivity.
-
Reversed-Phase HPLC: A C18 column is typically used for the separation of the derivatized analytes. The separation is based on the hydrophobic interactions between the derivatives and the stationary phase.
-
Gradient Elution: A gradient of mobile phase composition (e.g., increasing organic solvent concentration) is often employed to achieve a good separation of the derivatized analyte from by-products of the derivatization reaction and other impurities.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing system
Reagents:
-
This compound sample and reference standard
-
Acetonitrile and Water (HPLC grade)
-
Buffer (e.g., phosphate or acetate buffer)
-
Derivatizing reagent (e.g., OPA/thiol solution or FMOC-Cl)
Procedure:
-
Preparation of Mobile Phase and Solutions:
-
Prepare the mobile phase components (e.g., aqueous buffer and acetonitrile).
-
Prepare standard and sample stock solutions in a suitable diluent.
-
-
Derivatization:
-
In a vial, mix a defined volume of the standard or sample solution with the derivatizing reagent solution and a buffer.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction if necessary.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Aqueous buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: e.g., 20-80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 338 nm for OPA derivatives).
-
-
Analysis and Quantification:
-
Inject the derivatized standards to create a calibration curve.
-
Inject the derivatized sample solutions in triplicate.
-
Calculate the purity based on the concentration determined from the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for purity determination by HPLC-UV with derivatization.
Comparative Analysis of Methods
| Feature | Non-Aqueous Titration | GC-FID | HPLC-UV (with Derivatization) |
| Principle | Acid-base neutralization | Partition chromatography | Adsorption/partition chromatography |
| Specificity | Lower (titrates all basic impurities) | High (separates volatile impurities) | High (separates non-volatile impurities) |
| Sensitivity | Lower (mg level) | High (µg to ng level) | Very High (ng to pg level) |
| Precision (RSD) | < 1% | < 2% | < 2% |
| Accuracy (Recovery) | 98-102% | 95-105% | 95-105% |
| Analysis Time | ~15-20 min per sample | ~15-30 min per sample | ~20-40 min per sample (including derivatization) |
| Cost (Instrument) | Low | Medium | High |
| Cost (Consumables) | Low | Medium | High |
| Advantages | Simple, inexpensive, robust | Good for volatile impurities, no derivatization needed | High sensitivity and specificity for a wide range of impurities |
| Disadvantages | Not specific for the analyte, less sensitive | Not suitable for non-volatile or thermally labile impurities | Derivatization adds complexity and potential for error |
Expert Insights:
The choice of method is contingent upon the specific requirements of the analysis. Non-aqueous titration serves as an excellent, cost-effective method for routine quality control where the impurity profile is well-characterized and known to be non-basic. It provides a quick and accurate measure of the total amine content.
GC-FID is the preferred method when volatile impurities are of concern. Its high resolving power allows for the separation and quantification of structurally similar compounds. However, it is unsuitable for thermally unstable or non-volatile impurities.
HPLC with derivatization is the most powerful technique for comprehensive purity profiling. It offers the highest sensitivity and specificity, enabling the detection and quantification of a wide array of impurities, including non-volatile and isomeric impurities. The trade-off is the increased complexity and cost associated with the derivatization step and instrumentation.
Method Validation and Trustworthiness
To ensure the reliability of any of these methods, a thorough validation according to ICH Q2(R1) guidelines is imperative.[10] This includes demonstrating:
-
Specificity: The ability to assess the analyte in the presence of impurities.
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
By rigorously validating the chosen method, a self-validating system is established, ensuring the trustworthiness of the generated purity data.
Conclusion
The purity assessment of this compound can be effectively accomplished by non-aqueous titration, GC-FID, or HPLC-UV. Each method possesses distinct advantages and limitations.
-
Non-aqueous titration is a simple and economical choice for assaying total amine content.
-
GC-FID excels in the analysis of volatile impurities.
-
HPLC-UV with derivatization provides the most comprehensive impurity profile with the highest sensitivity.
A sound understanding of the principles behind each technique, coupled with a thorough method validation, will empower researchers and drug development professionals to select the most appropriate method to ensure the quality and consistency of this vital chemical intermediate.
References
-
Science.gov. (n.d.). nonaqueous potentiometric titration: Topics by Science.gov. Retrieved from [Link]
- Kocaoba, S., Aydogan, F., & Afsar, H. (2006). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Rev. Anal. Chem., 25(2), 123-131.
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Semantic Scholar. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93451, this compound. PubChem. Retrieved from [Link]
- Revista de la Sociedad Química del Perú. (2021). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú, 87(1), 5-18.
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ResearchGate. (2018). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]
- Wang, Y., Li, C., & Wang, Y. (2013). Comparison of Chromatographic and Titrimetric Methods for the Determination of the a-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. Journal of Food Research, 2(1), 136.
- National Center for Biotechnology Information. (2016). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 128, 343-349.
- PubMed. (1988). Titrations in Non-Aqueous Media. Part XIII. Potentiometric and Conductimetric Titrations of Alpha-Amino Acids With Perchloric Acid in Acetic Acid and Acetonitrile-Acetic Acid Solvents. Analyst, 113(8), 1313-6.
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Semantic Scholar. (2012). Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Semantic Scholar. (2018). Capillary Gas Chromatographic Determination of Gamma Aminobutyric acid and Putrescine in Cerebrospinal Fluid using Trifluoroacetylacetone as Derivatizing Reagent. Retrieved from [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3467-3477.
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Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Molecules, 27(19), 6529.
-
University of Helsinki. (2019). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Annals of the Romanian Society for Cell Biology. (2021). Analytical Method Validation for the Determination of Ninhydrin Positive Substances in Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19750891, 3-Aminopentanamide. PubChem. Retrieved from [Link]
-
ResearchGate. (2010). Validation of Analytical Methods. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Impurity Profiling and Quantification of Sudan III Dyes by HPLC-selective UV Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324707, trans-3-Pentenenitrile. PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Aminopentanenitrile
This guide provides a comprehensive framework for the cross-validation of analytical methods for 3-aminopentanenitrile, a critical intermediate in pharmaceutical synthesis. As drug development professionals, ensuring the accuracy, precision, and reliability of analytical data is paramount. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, empowering researchers to design and execute robust validation studies.
Introduction: The Analytical Imperative for this compound
This compound is a chiral molecule whose purity and isomeric composition can significantly impact the safety and efficacy of a final drug product. Therefore, the analytical methods used to characterize this intermediate must be rigorously validated to ensure they are fit for purpose. Cross-validation, the process of comparing two or more distinct analytical methods, provides the highest level of assurance in the generated data. This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
The Logic of Cross-Validation: A Self-Validating System
The core principle of this guide is that a well-designed cross-validation study is a self-validating system. By comparing orthogonal analytical techniques, we create a system of checks and balances. If two methods, based on different chemical and physical principles, provide concordant results, it significantly increases the confidence in the accuracy of those results.
Caption: Cross-validation workflow for this compound analytical methods.
Experimental Design: A Head-to-Head Comparison
This section details the experimental protocols for three distinct analytical methods for the quantification and characterization of this compound. The choice of these methods is deliberate: they rely on different separation and detection principles, providing a robust cross-validation.
High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD)
Rationale: HPLC is a workhorse in pharmaceutical analysis. Due to the lack of a strong chromophore in this compound, pre-column derivatization with o-phthalaldehyde (OPA) is employed to create a highly fluorescent derivative, enabling sensitive detection.[1][2][3][4][5]
Experimental Protocol:
-
Derivatization Reagent Preparation:
-
Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol.
-
Add 11.25 mL of a 0.1 M borate buffer (pH 9.5).
-
Add 50 µL of 2-mercaptoethanol. This solution should be prepared fresh daily.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For derivatization, mix 100 µL of the sample/standard solution with 100 µL of the OPA reagent. Let the reaction proceed for 2 minutes at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
Fluorescence Detector: Excitation 340 nm, Emission 450 nm.
-
UV Detector: 340 nm.
-
-
Gas Chromatography with Flame Ionization and Mass Spectrometric Detection (GC-FID/MS)
Rationale: GC is well-suited for the analysis of volatile and semi-volatile compounds. Derivatization can be beneficial to improve peak shape and thermal stability.[6][7] The use of both FID for quantification and MS for identification provides a high degree of confidence.
Experimental Protocol:
-
Derivatization (Optional but Recommended):
-
For improved peak shape, derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) can be performed.
-
In a vial, mix 100 µL of the sample solution with 100 µL of BSTFA and 50 µL of pyridine. Heat at 60 °C for 30 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Detection:
-
FID: Temperature 280 °C.
-
MS: Transfer line temperature 280 °C, Ion source temperature 230 °C. Scan range 40-300 amu.
-
-
Chiral Separation by HPLC
Rationale: As this compound is chiral, resolving its enantiomers is crucial. This can be achieved using a chiral stationary phase (CSP).[8][9][10][11]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the racemic this compound in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio may need optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid). The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei (typically 5 times the longest T1).
-
-
Data Processing and Quantification:
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation: Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (MW_analyte / MW_IS) * (Mass_IS / Mass_analyte) * Purity_IS Where N is the number of protons for the integrated signal, MW is the molecular weight, and Purity_IS is the purity of the internal standard.
-
Cross-Validation Parameters and Acceptance Criteria
The following parameters should be evaluated for each method, in accordance with ICH Q2(R1) and USP <1225> guidelines.[12][13]
| Parameter | HPLC-UV/FLD | GC-FID/MS | qNMR | Acceptance Criteria |
| Specificity | Peak purity analysis using a diode array detector. | Mass spectral confirmation of the peak. | Unique and well-resolved signals. | No interference at the retention time/chemical shift of the analyte. |
| Linearity | Minimum of 5 concentration levels. | Minimum of 5 concentration levels. | Not applicable in the same way, but signal vs. concentration can be assessed. | Correlation coefficient (r²) ≥ 0.995. |
| Range | 80-120% of the target concentration. | 80-120% of the target concentration. | Dependent on the dynamic range of the NMR probe. | Within the linear and accurate range. |
| Accuracy | Spike recovery at 3 levels (e.g., 80%, 100%, 120%). | Spike recovery at 3 levels. | Comparison with a certified reference material. | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | RSD of ≥ 6 replicate injections. RSD over different days/analysts. | RSD of ≥ 6 replicate injections. RSD over different days/analysts. | RSD of ≥ 6 replicate preparations. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Signal-to-noise ratio of 3:1. | Based on the signal-to-noise of the lowest concentration. | To be determined and reported. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Signal-to-noise ratio of 10:1. | The lowest concentration with acceptable precision and accuracy. | To be determined and reported. |
| Robustness | Variations in pH, mobile phase composition, flow rate. | Variations in oven temperature ramp, flow rate. | Variations in pulse sequence parameters. | No significant impact on the results. |
Trustworthiness and Self-Validation: Interpreting Concordant and Discordant Results
The power of cross-validation lies in the interpretation of the results.
-
Concordant Results: If the quantitative results from HPLC, GC, and qNMR are in close agreement (e.g., within 2% of each other), it provides a very high degree of confidence that the true value has been determined. This concordance validates all the methods simultaneously.
-
Discordant Results: Any significant discrepancy between the methods must be investigated. This does not necessarily invalidate a method but points to a potential issue. For example:
-
If HPLC and qNMR agree, but GC gives a lower value, it could indicate thermal degradation of the analyte in the GC inlet.
-
If GC and qNMR agree, but HPLC gives a lower value, it could indicate incomplete derivatization or degradation of the derivative.
-
Caption: Decision tree for interpreting cross-validation results.
Conclusion: A Framework for Analytical Excellence
This guide has provided a detailed framework for the cross-validation of analytical methods for this compound. By employing orthogonal techniques and adhering to a rigorous validation protocol, researchers can ensure the generation of reliable and defensible data. The principles outlined here are not merely a set of procedures but a mindset that prioritizes scientific integrity and a deep understanding of the analytical methods being employed. This approach is fundamental to the successful development of safe and effective pharmaceuticals.
References
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
- Singh, D. K., et al. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2002). (PDF) Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
-
Journal of Chromatographic Science. (1965). Gas Chromatography Analysis of Aliphatic Nitriles. Retrieved from [Link]
-
ResearchGate. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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PubMed. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
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PubMed. (2005). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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PubMed. (1993). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. Retrieved from [Link]
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Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Aminopentanenitrile
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 3-Aminopentanenitrile is a valuable intermediate in various synthetic pathways[1], its handling and disposal demand a rigorous and informed approach. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the proper disposal of this compound, ensuring the safety of personnel and the preservation of our environment.
The causality behind these protocols is clear: this compound is not only a combustible liquid but also poses significant health risks, including severe skin burns, eye damage, and respiratory irritation, and is harmful if swallowed, inhaled, or in contact with skin[2]. Therefore, every step in its disposal is designed to mitigate these inherent hazards.
Hazard Assessment: Understanding the Risks
A thorough understanding of the chemical's properties is the foundation of safe handling. This compound is a multifaceted hazard, and its risk profile must be fully appreciated before any handling or disposal operations commence.
Key Hazards of this compound
| Hazard Classification | GHS Hazard Statement | Description of Risk |
|---|---|---|
| Flammability | H227 | Combustible liquid. Vapors can form explosive mixtures with air and may flash back from an ignition source[2][3]. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[2]. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin[2]. |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled[2]. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage[2]. |
| Eye Damage | H314 | Causes severe eye damage[2]. |
| Respiratory Irritation | H335 | May cause respiratory irritation[2]. |
Incompatibilities: This compound is incompatible with strong acids and strong oxidizing agents[3]. It is also sensitive to air[3]. Contact with these substances can lead to vigorous, exothermic reactions, presenting a significant safety threat.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and proper use of Personal Protective Equipment (PPE) is the most critical, immediate control measure to prevent exposure. The principle here is to establish a complete barrier between the researcher and the chemical.
-
Hand Protection: Nitrile gloves are essential due to their proven resistance to a wide range of chemicals, including nitriles[4][5][6][7]. Always inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes and vapors that can cause severe eye damage[3].
-
Skin and Body Protection: A flame-resistant lab coat, supplemented with a chemical-resistant apron, is required. Ensure clothing provides full coverage of arms and legs[3].
-
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3]. If engineering controls are insufficient, a respirator with an organic vapor cartridge (Type A, brown, conforming to EN14387) should be used[3].
Emergency Procedures: Spill Management Protocol
In the event of an accidental release, a swift and systematic response is crucial to contain the hazard and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area[8][9].
-
Eliminate Ignition Sources: As a combustible liquid, all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) must be extinguished or removed at once[3][10].
-
Ventilate: Increase ventilation in the area, primarily by using a chemical fume hood if the spill is contained within it[10].
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike and absorb the spill[3][10][11]. Start from the outside of the spill and work inwards to prevent it from spreading[11].
-
Collect Waste: Carefully scoop the absorbed material using spark-proof tools into a designated, leak-proof, and properly labeled hazardous waste container[3][11].
-
Decontaminate: Wash the spill area thoroughly with soap and water. If the chemical is highly toxic, the rinse water should also be collected as hazardous waste[11].
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and shoe covers, must be placed in the hazardous waste container for proper disposal[10][12].
Disposal Workflow: A Systematic Approach
The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with all regulations.
Caption: A flowchart illustrating the key stages for the safe and compliant disposal of this compound.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Collect all this compound waste, including contaminated materials from spills, in a designated, robust, and chemically compatible container with a secure, tight-fitting lid[13].
-
The container must be clean on the exterior and should not be filled beyond 90% capacity to allow for vapor expansion[13].
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as hazardous waste. The label should include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Combustible," "Corrosive," "Toxic")[2]
-
The date when waste was first added to the container.
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from heat, sparks, and open flames[3]. It should also be segregated from incompatible chemicals.
-
-
Final Disposal:
-
The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility[3].
-
Chemical waste generators are legally responsible for ensuring the complete and accurate classification and disposal of their waste in accordance with local, regional, and national regulations[3][14]. Incineration at a permitted facility is a common and effective method for the destruction of organic nitrile compounds.
-
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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- Pfaltz & Bauer, Inc. (n.d.). Safety Data Sheet: Aminoacetonitrile hydrochloride 98%.
- Google Patents. (2011, July 5). US7973174B2 - Process of making this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Pentanone.
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Centers for Disease Control and Prevention. (n.d.). Nitriles. CDC Stacks. Retrieved from [Link]
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Unigloves. (2020, February 14). What Do Nitrile Gloves Protect Against?. Retrieved from [Link]
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Medriva. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
